N~1~-(3-CHLORO-4-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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Overview
Description
N~1~-(3-CHLORO-4-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and diketones.
Substitution Reactions: The chloromethylphenyl group can be introduced through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the chloromethylphenyl derivative under suitable conditions, often using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-Chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
- N~1~-(4-Methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
Uniqueness
N~1~-(3-CHLORO-4-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-4-7-16(10-19(12)21)22-20(24)15-5-8-17(9-6-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAWAJZEYYAZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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